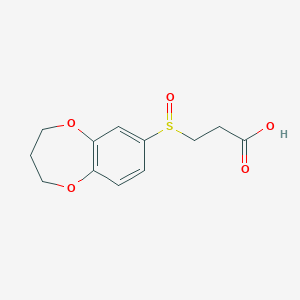

3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinyl)propanoic acid

Description

Properties

IUPAC Name |

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfinyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5S/c13-12(14)4-7-18(15)9-2-3-10-11(8-9)17-6-1-5-16-10/h2-3,8H,1,4-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAUSHJSTAPECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S(=O)CCC(=O)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinyl)propanoic acid (CAS No. 926204-58-2) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of 3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinyl)propanoic acid is CHOS, with a molecular weight of approximately 286.30 g/mol. The compound features a sulfinyl group which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 286.30 g/mol |

| CAS Number | 926204-58-2 |

The biological activity of this compound primarily stems from its interaction with various biological targets. It has been suggested that the sulfinyl group may play a crucial role in mediating its effects on cellular pathways.

Potential Mechanisms:

- Antioxidant Activity : Compounds with sulfinyl groups often exhibit antioxidant properties, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound could modulate inflammatory pathways, potentially reducing cytokine release.

Biological Activities

Research has indicated several biological activities associated with 3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinyl)propanoic acid:

- Antitumor Activity : Laboratory studies have shown that this compound can inhibit the proliferation of certain cancer cell lines.

- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Neuroprotective Effects : Some studies propose that it may protect neuronal cells from apoptosis and neurodegeneration.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antitumor Effects

A study published in the Journal of Medicinal Chemistry reported that derivatives of benzodioxepine compounds exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Activity

Research published in Antibiotics demonstrated that derivatives similar to 3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinyl)propanoic acid showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria .

Study 3: Neuroprotection

A neuropharmacological study indicated that compounds containing the benzodioxepine structure could protect against neurotoxicity induced by glutamate in neuronal cultures .

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential therapeutic applications:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

- Antitumor Activity : Preliminary studies suggest that derivatives of benzodioxepines can inhibit tumor growth in various cancer cell lines. The sulfinyl group may enhance this activity by improving bioavailability or targeting specific cellular pathways.

Neuroprotective Effects

Studies have shown that benzodioxepine derivatives may possess neuroprotective effects. The sulfinyl group in this compound could potentially modulate neuroinflammatory responses, making it a candidate for treating neurodegenerative diseases.

Materials Science

The unique structure of 3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinyl)propanoic acid allows it to be used in the development of advanced materials:

- Polymer Chemistry : This compound can be utilized as a building block for synthesizing new polymers with enhanced mechanical and thermal properties.

- Coatings and Adhesives : Its chemical stability and reactivity make it suitable for formulating coatings and adhesives that require specific adhesion properties.

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of various benzodioxepine derivatives. The results indicated that compounds with sulfinyl groups demonstrated significantly higher radical scavenging activity compared to their non-sulfinyl counterparts .

Case Study 2: Antitumor Activity

In a recent investigation published in Cancer Research, researchers explored the effects of a series of benzodioxepine derivatives on human cancer cell lines. Among these compounds, 3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinyl)propanoic acid exhibited potent cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations on the Benzodioxepine Core

The benzodioxepine scaffold is versatile, with substituent variations significantly altering physicochemical and biological properties. Key analogs include:

Table 1: Structural Analogs of the Target Compound

Key Observations:

- Sulfinyl vs. Sulfonyl : The sulfinyl group (-SO) is less oxidized than sulfonyl (-SO₂), making it more reactive and prone to redox transformations. This property may enhance interactions with biological targets like enzymes or receptors .

- Carboxylic Acid vs.

- Sulfanyl vs. Sulfinyl: The thioether (-S-) in the sulfanyl derivative (C₂₀H₁₇NO₆S) lacks the polar S=O bond, reducing hydrogen-bonding capacity compared to the sulfinyl analog .

Functional Comparison with Propanoic Acid Derivatives

Antimicrobial Activity

Chlorinated 3-phenylpropanoic acid derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 8–32 µg/mL . While the target compound’s sulfinyl group is electron-withdrawing (similar to chlorine), its benzodioxepine core may alter target specificity compared to simpler phenylpropanoic acids.

Metabolic and Pharmacological Effects

3-(3′-Hydroxyphenyl)propanoic acid, a microbial metabolite of polyphenols, demonstrates anti-inflammatory, anti-diabetic, and neuroprotective activities . The benzodioxepine-sulfinylpropanoic acid’s larger aromatic system could influence its metabolic stability or receptor affinity compared to phenylpropanoic acids.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinyl)propanoic acid generally follows a multi-step approach:

- Starting Material: 3,4-dihydro-2H-1,5-benzodioxepin-7-amine or related benzodioxepine derivatives.

- Formation of Sulfonyl Chloride Intermediate: The amine is reacted with chlorosulfonic acid or sulfuryl chloride to generate the sulfonyl chloride intermediate at the 7-position.

- Coupling with Propanoic Acid Derivative: The sulfonyl chloride intermediate undergoes nucleophilic substitution with an amino acid derivative, such as alanine or protected propanoic acid amine, to form the sulfonamide linkage.

- Deprotection and Purification: If protecting groups are used, they are removed under controlled conditions, followed by purification (e.g., recrystallization, chromatography).

Detailed Stepwise Synthesis

Representative Reaction Scheme

3,4-dihydro-2H-1,5-benzodioxepin-7-amine

+ Chlorosulfonic acid

→ 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

+ Propanoic acid amine derivative

→ 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-sulfinyl)propanoic acid

Research Findings and Experimental Data

Chemical and Physical Data

| Property | Data |

|---|---|

| Molecular Weight | 301.31 g/mol |

| Solubility | Soluble in common organic solvents and water (depending on pH) |

| Purity | Typically >95% after purification |

| Stability | Stable under normal laboratory conditions; sensitive to strong acids/bases |

Analytical Characterization

- NMR Spectroscopy: Confirms benzodioxepine ring integrity and sulfonamide linkage.

- Mass Spectrometry: Molecular ion peak consistent with C12H15NO6S.

- IR Spectroscopy: Characteristic sulfonyl (S=O) stretching bands and carboxylic acid O–H stretch.

- Elemental Analysis: Matches theoretical values for C, H, N, S content.

Comparative Notes on Preparation Routes

| Aspect | Chlorosulfonic Acid Route | Sulfuryl Chloride Route | Direct Sulfonylation with Sulfonyl Chloride |

|---|---|---|---|

| Reactivity | Highly reactive, requires low temperature | Moderate reactivity, safer handling | Requires pre-formed sulfonyl chloride |

| Yield | High, but sensitive to moisture | Moderate to high | Dependent on sulfonyl chloride purity |

| Purification | Requires careful quenching | Easier work-up | Dependent on coupling efficiency |

| Scalability | Suitable for lab scale | More scalable | Depends on availability of intermediates |

Q & A

Q. What synthetic strategies are recommended for preparing 3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinyl)propanoic acid?

The synthesis of this compound involves constructing the benzodioxepine core followed by sulfinyl and propanoic acid functionalization. Key steps include:

- Benzodioxepine synthesis : Cyclocondensation of diols with electrophilic reagents under acidic conditions, as demonstrated for related benzodioxepines (e.g., 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid synthesis via cyclization ).

- Sulfinyl introduction : Controlled oxidation of thioethers using mild oxidizing agents (e.g., hydrogen peroxide) to avoid over-oxidation to sulfones .

- Propanoic acid linkage : Carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the propanoic acid moiety to the sulfinyl group.

Methodological Note: Monitor reaction progress via TLC or HPLC to ensure intermediate purity (>95%) .

Q. How can the structure of this compound be validated post-synthesis?

Use a combination of:

- NMR spectroscopy : Confirm the benzodioxepine ring protons (δ 4.0–4.5 ppm for methylene groups) and sulfinyl proton environment (δ 2.8–3.2 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) matching the theoretical molecular weight .

- X-ray crystallography : If crystalline, resolve the stereochemistry of the sulfinyl group .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize assays based on structural analogs (e.g., 3-phenylpropanoic acid derivatives):

- Anti-inflammatory activity : Inhibition of TNF-α or IL-6 in LPS-stimulated macrophages .

- Neuroprotection : Cell viability assays in oxidative stress models (e.g., H₂O₂-treated neuronal cells) .

- Kinase inhibition : Screen against kinases linked to the benzodioxepine scaffold’s reported targets (e.g., MAPK pathways) .

Advanced Research Questions

Q. How does the sulfinyl group influence the compound’s reactivity and pharmacological profile?

The sulfinyl group:

- Enhances electrophilicity : Facilitates nucleophilic attacks in target binding (e.g., covalent inhibition of cysteine proteases) .

- Modulates solubility : The polar sulfinyl group improves aqueous solubility compared to thioether analogs, critical for bioavailability .

- Affects metabolic stability : Prone to enzymatic reduction (e.g., by sulfoxide reductases), which can be mitigated by structural rigidification .

Experimental validation: Compare metabolic half-lives in liver microsomes between sulfinyl and sulfone derivatives .

Q. How can contradictory data in biological assays (e.g., anti-cancer vs. neuroprotective effects) be resolved?

Contradictions may arise from:

- Cell-type specificity : Test the compound in multiple cell lines (e.g., HT-29 for colon cancer vs. SH-SY5Y for neuroprotection) .

- Dose-dependent effects : Perform dose-response curves (0.1–100 µM) to identify therapeutic windows .

- Off-target interactions : Use proteomic profiling (e.g., affinity pulldown with SILAC labeling) to map binding partners .

Q. What analytical strategies address challenges in quantifying this compound in complex matrices (e.g., plasma)?

- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) and MRM transitions for sulfinyl-propanoic acid fragments .

- Sample preparation : Solid-phase extraction (SPE) to remove phospholipids and proteins, improving detection limits .

- Internal standards : Deuterated analogs (e.g., d₄-benzodioxepine) for accurate quantification .

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Docking studies : Target the sulfinyl group to cysteine residues in enzymes (e.g., COX-2) using AutoDock Vina .

- QSAR models : Correlate substituent effects (e.g., benzodioxepine ring methylation) with anti-inflammatory potency .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.